molecular formula C24H27N5O4 B2377065 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid CAS No. 1009298-69-4

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid

Cat. No.: B2377065
CAS No.: 1009298-69-4
M. Wt: 449.511
InChI Key: NGXAJVNTIQZDCB-HOTGVXAUSA-N
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Description

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is a complex organic compound known for its significant biological activity. It is often used in scientific research due to its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid involves multiple steps, starting from basic organic molecules. The process typically includes:

    Formation of the pyrido[2,3-d]pyrimidine core: This is achieved through the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions.

    Introduction of the morpholine groups: The morpholine groups are added via nucleophilic substitution reactions, often using 3-methylmorpholine as a reagent.

    Attachment of the benzoic acid moiety: This step involves coupling the pyrido[2,3-d]pyrimidine intermediate with a benzoic acid derivative, usually through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the morpholine rings, while reduction could lead to the formation of partially hydrogenated derivatives.

Scientific Research Applications

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is widely used in scientific research due to its potent biological activities. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular pathways and as a tool to investigate protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its inhibitory effects on specific enzymes and pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes and signaling pathways. It targets molecular pathways involved in cell proliferation and survival, making it a valuable tool in cancer research. The exact mechanism involves binding to the active sites of target enzymes, thereby blocking their activity and leading to downstream effects such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is unique due to its specific structural features and biological activity. Similar compounds include:

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and kinase inhibitory activities.

    Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also exhibit significant biological activities, including kinase inhibition and potential therapeutic applications.

The uniqueness of this compound lies in its dual morpholine groups and the specific positioning of these groups, which contribute to its high selectivity and potency in biological systems.

Properties

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXAJVNTIQZDCB-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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